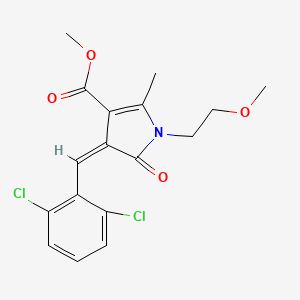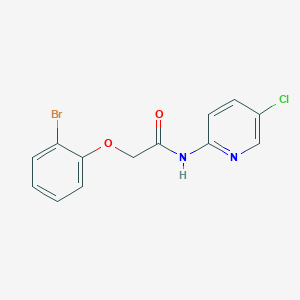![molecular formula C27H24N2O3 B5113559 7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, commonly known as CYM-5442, is a synthetic compound that belongs to the class of naphthoquinone derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of CYM-5442 involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, CYM-5442 has been found to induce the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
CYM-5442 has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative diseases. Additionally, CYM-5442 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CYM-5442 in lab experiments is its high purity, which makes it an ideal candidate for studying its effects on cells and tissues. Additionally, CYM-5442 has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using CYM-5442 is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
Several future directions for research on CYM-5442 include investigating its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of CYM-5442. Finally, the development of more efficient synthesis methods for CYM-5442 could lead to the production of larger quantities of the compound, making it more widely available for research purposes.
Synthesis Methods
The synthesis of CYM-5442 involves the reaction of 7-amino-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione with cyclohexylamine in the presence of an appropriate catalyst. The resulting product is then purified using various chromatographic techniques to obtain a highly pure form of CYM-5442.
Scientific Research Applications
Several scientific studies have investigated the potential therapeutic applications of CYM-5442. It has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CYM-5442 has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Furthermore, CYM-5442 has been shown to have neuroprotective effects by preventing oxidative stress-induced neuronal damage.
properties
IUPAC Name |
7-(cyclohexylamino)-2-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-15-11-12-21-19(13-15)29-25-22(32-21)14-20(28-16-7-3-2-4-8-16)23-24(25)27(31)18-10-6-5-9-17(18)26(23)30/h5-6,9-14,16,28-29H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDTZOFHGYVWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(N2)C4=C(C(=C3)NC5CCCCC5)C(=O)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)


![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)

![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)
